CDK 4/6 Inhibitor-D6
CAS No.:
Cat. No.: VC0201273
Molecular Formula: C₂₂H₂₃D₆ClN₈
Molecular Weight: 447.01
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₃D₆ClN₈ |
|---|---|
| Molecular Weight | 447.01 |
Introduction
Chemical Identity and Structural Characteristics
CDK 4/6 Inhibitor-D6 is a deuterium-labeled analog of a small molecule inhibitor targeting cyclin-dependent kinases 4 and 6. It is formally named N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine . This complex heterocyclic compound contains specific structural features that contribute to its selective binding to CDK4 and CDK6.
Physicochemical Properties
The compound possesses the following key physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃D₆ClN₈ |
| Molecular Weight | 447.01 g/mol |
| Chemical Structure | Contains pyrazole, pyridine, and pyrimidine moieties with deuterated methyl groups |
| CAS Number | 1256963-02-6 |
| Appearance | Solid at room temperature |
| Storage Conditions | Room temperature |
The deuteration pattern involves six deuterium atoms replacing hydrogens in the dimethylamino group, creating bis(trideuteriomethyl)amino functionality . This strategic deuteration provides significant advantages for analytical applications while maintaining the fundamental pharmacological properties of the parent compound.
Structural Elements and Key Binding Domains
The structure of CDK 4/6 Inhibitor-D6 contains several key domains that contribute to its binding affinity and selectivity:
-
A pyrazole core with chloro and isopropyl substituents
-
A pyrimidine ring linked to the pyrazole
-
A pyridine ring connected via an amino linkage
-
A piperidine ring with a deuterated dimethylamino group
These structural elements collectively contribute to the compound's ability to occupy the ATP-binding pocket of CDK4/6, thereby preventing ATP binding and subsequent kinase activity .
Biological Context: The CDK4/6 Signaling Pathway
Fundamentals of CDK4/6 Activity in Cell Cycle Regulation
Cyclin-dependent kinases 4 and 6 (CDK4/6) play pivotal roles in controlling the cell cycle. The cyclin D-CDK4/6 complexes regulate the transition from G1 to S phase by phosphorylating the retinoblastoma protein (Rb) . In normal cells, this process is tightly regulated to ensure proper cell division and growth.
When cyclin D binds to CDK4/6, the resulting complex phosphorylates Rb, inactivating its suppressive function on E2F transcription factors. This inactivation allows E2F to promote the expression of genes required for S-phase entry and DNA replication . CDK4/6 activity thus serves as a critical checkpoint in cell cycle progression.
Dysregulation in Cancer
Deregulation of the cyclin D-CDK4/6 pathway has been documented in numerous cancer types and invariably leads to uncontrolled cell proliferation . Several mechanisms of dysregulation have been identified:
-
Direct amplification or overexpression of cyclin D1
-
Amplification or overexpression of CDK4 or CDK6
-
Loss of endogenous CDK inhibitors like p16INK4A
-
Mutation or loss of Rb
-
Aberrant upstream signaling through pathways such as PI3K/AKT/mTOR, MAPK, or estrogen receptor (ER)
These alterations make the CDK4/6 pathway an attractive therapeutic target, particularly in hormone receptor-positive breast cancer where CDK4/6 inhibitors have demonstrated significant clinical efficacy .
Mechanism of Action and Pharmacological Significance
Molecular Inhibition Mechanism
CDK 4/6 Inhibitor-D6, like other CDK4/6 inhibitors, functions by binding to the ATP pocket of CDK4 and CDK6, preventing the formation of active CDK4/6-cyclin D complexes . This inhibition prevents phosphorylation of the retinoblastoma protein, leading to G1 phase cell cycle arrest.
The specific binding interactions include:
-
Hydrogen bonding with hinge region residues
-
Hydrophobic interactions with the adenine-binding pocket
-
Additional interactions with CDK4/6-specific residues that confer selectivity over other CDKs
Selectivity Profile
While specific binding data for CDK 4/6 Inhibitor-D6 is limited in the search results, research on related CDK4/6 inhibitors indicates differential selectivity profiles. For example, abemaciclib shows higher selectivity for the CDK4/cyclin D1 complex compared to other CDK4/6 inhibitors and is approximately 14 times more potent against CDK4 than CDK6 .
In comparison, selective CDK2 inhibitors like compound 11l show different selectivity patterns:
| Compound | CDK2 IC₅₀ (μM) | CDK1 IC₅₀ (μM) | CDK6 IC₅₀ (μM) | CDK8 Inhibition |
|---|---|---|---|---|
| 11l | 0.019 | 0.12 | 2.70 | <20% @ 5 μM |
This table illustrates the differing selectivity profiles among CDK inhibitors, highlighting the importance of developing compounds with specific kinase targeting profiles .
Applications in Research and Drug Development
Analytical Applications
As a deuterated analog, CDK 4/6 Inhibitor-D6 serves critical functions in analytical chemistry and pharmacokinetic studies:
-
Internal standard for quantitative mass spectrometry
-
Reference compound for pharmacokinetic analyses
-
Tracer in drug metabolism studies
-
Standard for quality control in pharmaceutical manufacturing
The deuteration provides distinct mass spectrometric properties while maintaining nearly identical chemical behavior to the non-deuterated analog, making it invaluable for precise quantification .
Experimental Tool in Cancer Research
CDK 4/6 Inhibitor-D6 functions as an important research tool for investigating:
-
CDK4/6 signaling mechanisms
-
Cell cycle regulation in cancer models
-
Resistance mechanisms to CDK4/6 inhibition
-
Development of next-generation CDK inhibitors
In preclinical settings, CDK4/6 inhibitors have demonstrated significant activity in multiple cancer types, including colon cancer, glioblastoma, breast cancer, prostate carcinoma, sarcomas, pancreatic ductal adenocarcinoma, melanoma, and non-small cell lung cancer .
Resistance Mechanisms to CDK4/6 Inhibition
Understanding resistance mechanisms to CDK4/6 inhibitors is crucial for developing effective combinatorial approaches and next-generation compounds. Several molecular pathways have been identified that contribute to resistance.
Primary Resistance Mechanisms
Several mechanisms have been identified that confer intrinsic resistance to CDK4/6 inhibitors:
-
Rb Loss: The absence of functional Rb protein renders cancer cells insensitive to CDK4/6 inhibition, as Rb is the primary substrate for these kinases .
-
p16 Overexpression: High expression of p16, a natural inhibitor of CDK4, can mediate resistance by suppressing the activity of CDK4 and expression of cyclin D1, which are the main targets of CDK4/6 inhibitors .
-
Cyclin E-CDK2 Activation: Excessive activation of the CDK2 pathway allows cells to bypass CDK4/6 inhibition. The abnormal expression of cyclin E1/2-CDK2 and persistent activation of E2F are associated with resistance to CDK4/6 inhibitors .
Acquired Resistance Mechanisms
Additional pathways implicated in acquired resistance include:
-
Loss of ER/PR Expression: Decreased expression of estrogen and progesterone receptors has been associated with reduced responsiveness to CDK4/6 inhibitors in hormone receptor-positive breast cancer .
-
Hippo Pathway Alterations: Loss of FAT1 is associated with CDK4/6 inhibitor resistance caused by YAP/TAZ nuclear localization and CDK6 overexpression in ER-positive breast cancer .
-
Immune Evasion: Changes in the tumor immune microenvironment can lead to CDK4/6 inhibitor resistance, possibly associated with abnormal expression of immune-related regulators such as IFN-α and IFN-β .
Combination Therapeutic Strategies
Given the emergence of resistance to CDK4/6 inhibitors, various combination approaches have been investigated to enhance efficacy and overcome resistance mechanisms.
Approved Combinations
In the metastatic setting, CDK4/6 inhibitors are currently used in combination with endocrine therapy:
-
CDK4/6 inhibitors + aromatase inhibitors
-
CDK4/6 inhibitors + fulvestrant
-
CDK4/6 inhibitors + tamoxifen
These combinations have shown improved progression-free survival compared with endocrine therapy alone in hormone receptor-positive/HER2-negative breast cancer .
Experimental Combinations
Several promising experimental combinations are under investigation:
-
PI3K/mTOR Inhibitors: CDK4/6 inhibitors combined with PI3K inhibitors or mTORC1/2 inhibitors have shown potential to reverse resistance mechanisms .
-
Immunotherapy: CDK4/6 inhibitors increase the expression of PD-L1, inducing an inflammatory microenvironment and improving tumor immunogenicity. Combined treatment with immune checkpoint inhibitors like pembrolizumab and avelumab is being explored .
-
HDAC Inhibitors: Histone deacetylase inhibitors can increase CDK4/6 inhibition efficacy by upregulating p21 expression in CDK4/6 inhibitor-resistant tumors .
Future Research Directions
Development of Next-Generation Inhibitors
Future research may focus on developing more selective CDK4/6 inhibitors with:
-
Improved brain penetration for CNS tumors
-
Enhanced activity against resistant molecular subtypes
-
Reduced adverse effects, particularly myelosuppression
-
Dual inhibition of CDK4/6 and other relevant kinases
Expanding Therapeutic Applications
While current clinical applications focus primarily on hormone receptor-positive breast cancer, ongoing research is exploring:
-
Additional breast cancer subtypes
-
Other solid tumors with dysregulated CDK4/6 pathways
-
Combination approaches with novel therapeutic agents
-
Biomarkers for patient selection and prediction of response/resistance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume